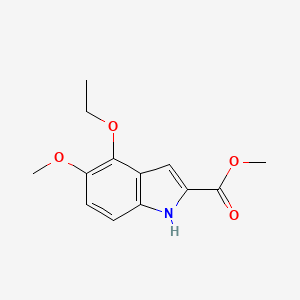
methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Computational Studies
Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC) has been characterized using various spectroscopic methods and computational studies. These studies provide insights into its electronic nature, reactivity, and non-linear optical properties. This research highlights MMIC's potential as a precursor to biologically active molecules (Almutairi et al., 2017).
Functionalization for Derivative Synthesis
Research on methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate, a related compound, demonstrates its utility in synthesizing various derivatives through oxidative heterocyclization and other chemical reactions (Velikorodov et al., 2016).
Interaction with Metal Ions
Studies have shown that compounds similar to methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate can form complexes with metal ions like Zn(II), Cd(II), and Pt(II). These complexes, involving anti-inflammatory drugs and indole derivatives, exhibit potential antibacterial and growth inhibitory activities (Dendrinou-Samara et al., 1998).
Conformationally Constrained Tryptophan Derivatives
Research into synthesizing novel tryptophan analogues, which include compounds structurally related to methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate, has been conducted for use in peptide and peptoid conformation elucidation studies (Horwell et al., 1994).
Reactivity with Aromatic N-Oxides
The reactivity of 1-methyl-2-ethoxy-indoles, closely related to the compound , with various aromatic N-oxides has been explored. These studies contribute to the understanding of chemical reactions and mechanisms involving indole derivatives (Hamana & Kumadaki, 1971).
Relay Catalysis in One-Pot Synthesis
Methyl 4-aminopyrrole-2-carboxylates have been synthesized in a one-pot mode, showcasing the potential of relay catalysis involving compounds similar to methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate (Galenko et al., 2015).
Bioreductive Anticancer Agents
Indolequinones derived from compounds akin to methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate have been synthesized and evaluated for their potential as bioreductive anticancer agents. These studies emphasize the importance of indole derivatives in developing new cancer therapies (Cotterill et al., 1994).
Anti-Hepatitis B Virus Activities
A series of ethyl 5-hydroxyindole-3-carboxylates, structurally related to methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate, have been synthesized and evaluated for their anti-hepatitis B virus activities. This highlights the potential of indole derivatives in antiviral research (Zhao et al., 2006).
Synthesis and Biological Evaluation
The synthesis and evaluation of indole derivatives, including those related to methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate, have been conducted to explore their antimicrobial potential. These studies contribute to the field of antimicrobial drug development (Kalshetty et al., 2012).
Zukünftige Richtungen
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on the synthesis and biological activity analysis of “methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate” and its derivatives.
Eigenschaften
IUPAC Name |
methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-4-18-12-8-7-10(13(15)17-3)14-9(8)5-6-11(12)16-2/h5-7,14H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODGFMGVOGSYMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC2=C1C=C(N2)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

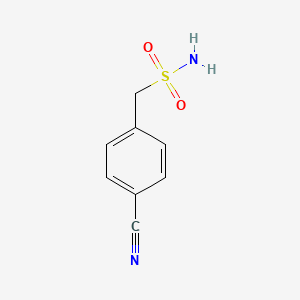
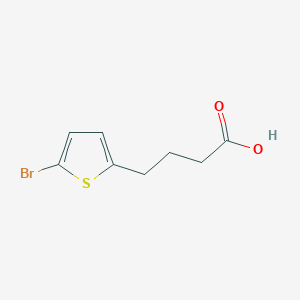

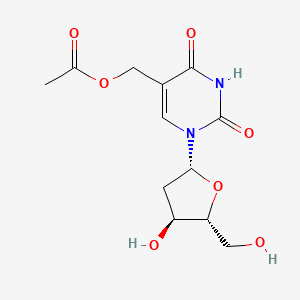
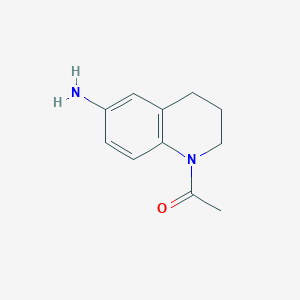

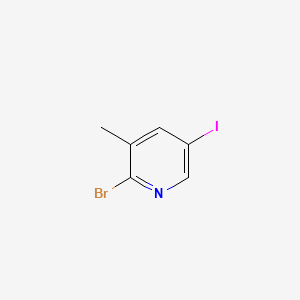


![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)
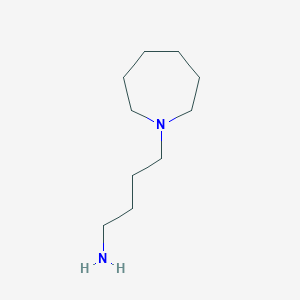
![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)

